4-(Trifluoromethoxy)thiophenol
Description
Structure
2D Structure
Properties
IUPAC Name |
4-(trifluoromethoxy)benzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3OS/c8-7(9,10)11-5-1-3-6(12)4-2-5/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVNSRJPBXPZJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)F)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380492 | |
| Record name | 4-(Trifluoromethoxy)thiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169685-29-4 | |
| Record name | 4-(Trifluoromethoxy)thiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethoxy)benzene-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Reaction Mechanisms of 4 Trifluoromethoxy Thiophenol
Role as a Building Block in Organic Synthesis
4-(Trifluoromethoxy)thiophenol serves as a crucial building block in organic synthesis, primarily for the introduction of the trifluoromethoxy group into various organic molecules. This functional group is of significant interest due to its unique electronic properties and high lipophilicity, which can enhance the metabolic stability and cell membrane permeability of pharmaceutical compounds. nih.gov
The trifluoromethoxy group (–OCF₃) is a highly sought-after moiety in medicinal chemistry and materials science. nih.gov Its incorporation can dramatically alter the physicochemical properties of a molecule. nih.gov this compound provides a direct route to introduce this group. For instance, it can be used in nucleophilic aromatic substitution reactions where the thiophenolate anion displaces a leaving group on an aromatic or heteroaromatic ring. While the trifluoromethoxy group is generally stable, its stability can be influenced by the electronic nature of the ring to which it is attached. nih.gov In some cases, under specific reaction conditions, the trifluoromethoxy group itself can be displaced. nih.gov
The synthesis of molecules containing the trifluoromethoxy group often involves multi-step processes. One common strategy is the conversion of phenols to the corresponding trifluoromethyl ethers. mdpi.com This can be achieved through various methods, including the use of electrophilic trifluoromethylating agents like Togni and Umemoto reagents, or through deoxyfluorination of fluoroformates. mdpi.com
While this compound is primarily used to introduce the entire -OCF₃ group, the broader field of organofluorine chemistry involves the direct formation of carbon-fluorine (C-F) bonds. nih.gov This is a challenging transformation due to the high electronegativity of fluorine and the high hydration energy of the fluoride (B91410) anion. harvard.edu
Transition metal-mediated fluorination has emerged as a powerful tool for C-F bond formation. nih.gov Palladium-catalyzed reactions, for example, can proceed through the oxidative addition of an aryl halide or triflate to a palladium(0) complex, followed by ligand exchange with a fluoride source and subsequent reductive elimination to form the aryl fluoride. nih.gov
Another approach involves the use of organophotoredox catalysis to activate C-F bonds in readily available trifluoromethyl arenes for further functionalization. acs.org This allows for the construction of difluoromethylated compounds without the need for pre-activated starting materials. acs.org
Catalytic Applications of this compound
Recent research has highlighted the utility of this compound and related thiophenols in various catalytic applications, particularly in the realm of photoredox catalysis.
4-(Trifluoromethyl)thiophenol (B1295252) has been identified as an effective organocatalyst for visible-light photoredox decarboxylative couplings of N-(acetoxy)phthalimides. acs.orgnih.gov In these reactions, the thiophenol acts as the photocatalyst, absorbing visible light and initiating a single-electron transfer process. This method provides an environmentally friendly alternative to traditional metal-catalyzed reactions, proceeding at room temperature without the need for an external photocatalyst. acs.orgnih.gov The reactions show good tolerance for various functional groups. acs.org The process is initiated by the formation of a photoactive charge-transfer complex between the N-(acetoxy)phthalimide and a base, which then interacts with the thiophenol catalyst. researchgate.net
Table 1: Thiophenol-Catalyzed Visible-Light Photoredox Decarboxylative Couplings
| Substrate | Catalyst | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-(Acetoxy)phthalimide derivative | 4-(Trifluoromethyl)thiophenol | Amination or C-C coupled product | High | acs.orgacs.org |
| Boc-Ala-OPht | 4-(Trifluoromethyl)thiophenol | No arylthiolation observed | - | acs.org |
While direct co-catalytic applications of this compound in hydroetherification of olefins are not extensively documented in the provided context, the related compound 4-(trifluoromethyl)thiophenol has been used in related transformations. For example, arenethiolates can act as dual-function catalysts in photocatalytic reactions, serving as both a photoredox catalyst and a hydrogen atom transfer (HAT) catalyst. researchgate.net This dual role enables processes like the defluoroalkylation of trifluoromethyl substrates. acs.org In the context of hydroetherification, a similar catalytic cycle could potentially be envisioned where the thiophenol participates in both electron transfer and proton transfer steps.
Electrophilic Aromatic Substitution Reactions of Thiophenols
The benzene (B151609) ring of thiophenols can undergo electrophilic aromatic substitution (SEAr) reactions. The rate and regioselectivity of these reactions are influenced by the substituents on the ring. pearson.com For thiophene (B33073), a related sulfur-containing aromatic heterocycle, electrophilic substitution occurs preferentially at the 2-position. pearson.com
For substituted phenols, the site of electrophilic attack is governed by both steric and electronic effects of the substituents. chemrxiv.org The presence of electron-donating groups generally directs incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct to the meta position. acs.org In the case of this compound, the trifluoromethoxy group is electron-withdrawing, which would deactivate the ring towards electrophilic attack and direct incoming electrophiles to the meta position relative to the trifluoromethoxy group (i.e., ortho to the thiol group).
Additional transformations of the related 4-(trifluoromethylthio)phenol (B1307856) have been demonstrated, including reactions with N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), nitric acid, and 4-bromobenzyl bromide, leading to bromo-, iodo-, nitro-, and benzyl-substituted products, respectively. rsc.org These reactions highlight the potential for further functionalization of the aromatic ring of substituted thiophenols through electrophilic substitution pathways.
Table 2: Mentioned Compounds
| Compound Name | CAS Number |
|---|---|
| This compound | 169685-29-4 |
| 4-(Trifluoromethyl)thiophenol | 825-83-2 |
| N-(Acetoxy)phthalimides | Not specified |
| 1,2-bis(4-(trifluoromethyl)phenyl)disulfane | Not specified |
| Boc-Ala-OPht | Not specified |
| 4-(Trifluoromethylthio)phenol | 3866-31-3 |
| N-bromosuccinimide | 128-08-5 |
| N-iodosuccinimide | 516-12-1 |
| Nitric acid | 7697-37-2 |
Regioselectivity in Electrophilic Substitution (e.g., Para-selectivity)
For instance, the nitration of trifluoromethoxybenzene, a related compound, occurs significantly slower than benzene but yields the para-substituted product with high selectivity. beilstein-journals.org This pronounced preference for para-substitution is a general characteristic of electrophilic reactions on aromatic rings bearing a trifluoromethoxy group. beilstein-journals.orgnih.gov When the para position is already occupied, electrophilic substitution will then occur at the ortho positions. rsc.org
The regioselectivity can be explained by examining the stability of the Wheland intermediate (arenium ion) formed during the reaction. Attack at the para position allows for delocalization of the positive charge onto the oxygen atom of the trifluoromethoxy group, a stabilizing resonance structure that is not possible with meta attack. masterorganicchemistry.comlibretexts.org This stabilization outweighs the deactivating inductive effect, directing the incoming electrophile to the para position.
Reactivity with Various Electrophilic Reagents (e.g., NBS, NIS, HNO₃)
The reaction of this compound with various electrophilic reagents demonstrates the interplay of the directing effects of its substituents.
Reaction with N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS): Halogenation of phenols and thiophenols is a common electrophilic aromatic substitution. In the case of 4-(trifluoromethoxy)phenol (B149201), a closely related compound, reaction with NBS and NIS leads to the formation of bromo- and iodo-substituted products, respectively. rsc.org Given the directing effects, substitution is expected to occur at the positions ortho to the hydroxyl group. For this compound, similar reactivity is anticipated, with halogenation occurring at the 2- and 6-positions. The reaction of thiols with N-halosuccinimides can also lead to the formation of sulfenyl halides. acs.org
Reaction with Nitric Acid (HNO₃): Nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. The reaction of 4-(trifluoromethoxy)phenol with nitric acid under solvent-free conditions has been shown to selectively yield the mono-nitrated product. rsc.org The strong electron-withdrawing nature of the trifluoromethylthio group in a similar compound, 4-(trifluoromethylthio)phenol, directs nitration to the ortho position. rsc.org For this compound, nitration is expected to occur at the positions ortho to the thiol group. The reaction conditions can be controlled to favor mono-nitration. For example, using 65% HNO₃ at 30-40 °C can lead to selective mono-nitration, while more rigorous conditions, such as the presence of concentrated sulfuric acid, would be required for dinitration. rsc.orgrsc.org
Nucleophilic Reactivity of the Thiol Group
The thiol group (-SH) in this compound is a key functional group that imparts nucleophilic character to the molecule. This nucleophilicity allows it to participate in a variety of reactions, including S-alkylation, S-acylation, and S-trifluoromethylation.
S-Trifluoromethylation of Thiols by Electrophilic Reagents
The introduction of a trifluoromethyl group (-CF3) onto a sulfur atom to form a trifluoromethyl sulfide (B99878) is a significant transformation in medicinal and agricultural chemistry due to the unique properties imparted by the -SCF3 group. acs.org The S-trifluoromethylation of thiols, including this compound, can be achieved using various electrophilic trifluoromethylating reagents.
Historically, the development of shelf-stable and effective electrophilic trifluoromethylating agents has been a major area of research. chem-station.combeilstein-journals.org Reagents such as S-(trifluoromethyl)diarylsulfonium salts, Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts), and Togni's reagents (hypervalent iodine-CF3 reagents) are commonly employed for this purpose. beilstein-journals.orgmdpi.com
One method for the synthesis of trifluoromethyl sulfides involves an oxidative nucleophilic strategy. This process can proceed through the homocoupling of thiols to form disulfides, which then react with a nucleophilic trifluoromethyl source like TMSCF3 (trimethyl(trifluoromethyl)silane) in the presence of a catalyst. rsc.orgwilddata.cnrsc.org
Another approach involves the direct reaction of the thiophenol with an electrophilic trifluoromethylating reagent. For example, hypervalent iodine reagents can react with thiophenols to yield trifluoromethyl sulfides. au.dk The reaction mechanism can involve either a polar or a radical pathway, with computational studies suggesting that radical mechanisms can be competitive. au.dk Visible-light-promoted S-trifluoromethylation of thiophenols using trifluoromethyl phenyl sulfone has also been reported, proceeding through an electron donor-acceptor (EDA) complex. cas.cn
The reactivity of the thiophenol in these reactions can be influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups tend to increase the nucleophilicity of the thiol, while electron-withdrawing groups have the opposite effect.
Reactions with N,N-dimethyl-3-chloro-3-phenylpropylamine to Yield Amines
The nucleophilic thiol group of this compound can react with electrophilic partners such as alkyl halides. A specific example is the reaction with N,N-dimethyl-3-chloro-3-phenylpropylamine. This reaction would proceed via a nucleophilic substitution mechanism, where the thiolate anion, formed by deprotonation of the thiol, attacks the electrophilic carbon atom bearing the chlorine atom, displacing the chloride ion.
This type of reaction is utilized in the synthesis of various pharmaceutical compounds. For instance, a similar reaction is a key step in the synthesis of Dapoxetine (B195078), a selective serotonin (B10506) reuptake inhibitor (SSRI). googleapis.comnih.gov Although the specific synthesis of a dapoxetine analog from this compound is not explicitly detailed in the provided search results, the general reaction pathway is well-established. The product of this reaction would be an amine containing the 4-(trifluoromethoxy)phenylthio moiety.
Radical Reactions Involving this compound
Beyond its nucleophilic character, the thiol group of this compound can also participate in radical reactions. The relatively weak S-H bond can undergo homolytic cleavage to generate a thiyl radical. mdpi.com
Generation and Trapping of Radical Intermediates
Thiyl radicals can be generated from thiophenols through various methods, including hydrogen atom abstraction by another radical species (e.g., from an initiator like AIBN), photolysis, or one-electron redox processes. mdpi.comresearchgate.net Once formed, the 4-(trifluoromethoxy)thiophenyl radical can be trapped by various radical acceptors.
Studies have shown that 4-(trifluoromethyl)thiophenol, a structurally similar compound, can act as a catalytic reductant in certain radical reactions, such as the aminodecarboxylation of N-hydroxyphthalimide esters. beilstein-journals.org This suggests that the corresponding thiyl radical is readily formed and can participate in catalytic cycles. In visible-light-promoted reactions, thiophenols can act as organocatalysts, where the thiyl radical is a key intermediate. acs.org
The generated thiyl radical can add to carbon-carbon multiple bonds, such as alkenes and alkynes, in a process known as the thiol-ene or thiol-yne reaction. mdpi.comprinceton.edu The resulting carbon-centered radical can then be trapped, for example, by abstracting a hydrogen atom from another thiol molecule to propagate a radical chain reaction. Intramolecular trapping of the carbon radical can also lead to the formation of cyclic products. mdpi.com
The reactivity of the thiyl radical is influenced by the electronic properties of the aromatic ring. The electron-withdrawing trifluoromethoxy group can affect the stability and reactivity of the 4-(trifluoromethoxy)thiophenyl radical, potentially influencing the rates and outcomes of these radical processes. ucl.ac.uk
Photochemically Initiated Radical Processes
This compound can participate in photochemically initiated reactions, acting as a crucial catalytic component. Research has shown its effectiveness as a catalytic reductant in the aminodecarboxylation of N-hydroxyphthalimide (NHPI) esters derived from α-amino acids. beilstein-journals.org
In this process, visible light irradiation of a mixture containing the NHPI ester and a base in a solvent like dimethylformamide (DMF) leads to the formation of an excited electron donor-acceptor (EDA) or charge transfer complex. beilstein-journals.org The thiol, this compound, then mediates a single-electron transfer (SET) to this complex. This transfer, followed by fragmentation of the NHPI ester, generates an α-amino radical. The resulting thiol-radical species then oxidizes the α-amino radical, which regenerates the thiol catalyst and forms an iminium intermediate, completing the catalytic cycle. beilstein-journals.org
Table 1: Key Species in the Photochemical Aminodecarboxylation Catalyzed by this compound
| Species | Role in Reaction Mechanism |
|---|---|
| N-Boc-alanine NHPI ester | Radical Precursor |
| This compound | Catalytic Reductant / SET Mediator |
| Excited Charge Transfer Complex | Photo-activated species that accepts an electron |
| α-Amino Radical | Key reactive intermediate formed after fragmentation |
| Thiol-Radical Species | Oxidizes the α-amino radical and regenerates the catalyst |
This data is synthesized from the mechanistic description provided in the literature. beilstein-journals.org
Proton-Coupled Electron Transfer (PCET) Mechanisms in Reactions
Proton-coupled electron transfer (PCET) is a fundamental redox mechanism in which both an electron and a proton are exchanged, often in a concerted elementary step. acs.orgnih.gov This pathway is significant because, by transferring the electron and proton together, it provides a non-traditional route for homolytic bond cleavage, effectively adding or removing a hydrogen atom (H•) from a substrate. acs.org PCET mechanisms are crucial in various areas of chemistry, including biological redox processes and the activation of strong chemical bonds in organic synthesis. acs.orgnih.gov
Mechanistic Investigations of PCET Pathways
The investigation of PCET pathways reveals that the reaction can proceed through several distinct mechanisms, broadly categorized as stepwise or concerted. acs.orgdiva-portal.org
Stepwise Pathways: These involve the sequential transfer of a proton and an electron. This can occur as Electron Transfer followed by Proton Transfer (ETPT) or Proton Transfer followed by Electron Transfer (PTET). diva-portal.org
Concerted Pathway: In this mechanism, the electron and proton are transferred in a single kinetic step, known as Concerted Electron-Proton Transfer (CEPT). diva-portal.org
The dominant pathway is influenced by factors such as the driving forces for electron and proton transfer (i.e., redox potentials and pKₐ values of the reactants) and the potential for pre-association through hydrogen bonding. nih.govdiva-portal.org Mechanistic studies on thiophenols, while less common than those on phenols, show that they can engage in PCET with photoexcited acceptors. researchgate.net
This compound has been employed as a hydrogen atom transfer (HAT) co-catalyst in reactions such as the hydroetherification of olefins. acs.org In such systems, PCET is the underlying mechanism for the S-H bond activation. Mechanistic studies suggest that selective activation of one functional group over another (e.g., an amide N-H bond in the presence of a more weakly bonded thiol S-H bond) can be achieved. This selectivity is governed by the interplay between PCET rate constants, hydrogen-bonding equilibria, and the thermodynamic driving forces under specific reaction conditions. researchgate.net
Table 2: Comparison of Stepwise and Concerted PCET Mechanisms
| Mechanism | Description | Intermediates | Key Feature |
|---|---|---|---|
| ETPT | Stepwise: Electron transfer precedes proton transfer. | Radical cation/anion | Involves distinct, often high-energy, charged intermediates. |
| PTET | Stepwise: Proton transfer precedes electron transfer. | Cation/anion | Requires a strong enough base to deprotonate the substrate first. acs.org |
| CEPT | Concerted: Electron and proton transfer in a single step. | None (transition state only) | Avoids high-energy intermediates, often lowering the activation energy. acs.orgdiva-portal.org |
This table is based on general descriptions of PCET mechanisms. acs.orgdiva-portal.org
Interplay of Competing Sulfur Binding Modes in Thiophenol Derivatives
The interaction of thiophenol derivatives with surfaces, particularly gold, is characterized by an interplay of competing sulfur binding modes. mdpi.comresearchgate.net This phenomenon has significant implications for the development of sensors and self-assembled monolayers. The two primary binding modes are:
Neutral Thiol Binding: The covalent interaction involves the intact thiol (R-SH) group binding to the gold surface. This mode does not contribute to a change in the surface charge. mdpi.com
Thiolate Binding: This involves the deprotonated thiolate (R-S⁻) form, which forms a covalent bond with the gold surface. This binding mode confers a negative charge to the surface. mdpi.com
An equilibrium exists between the thiol and thiolate species in solution, which in turn affects the dominant binding mode on the surface. mdpi.com The electronic properties of the substituent on the thiophenol ring play a critical role in shifting this equilibrium. Electron-withdrawing groups (EWGs), such as the trifluoromethoxy (-OCF₃) group, influence the acidity of the thiol proton and the stability of the resulting thiolate. mdpi.comresearchgate.net
Studies on para-substituted thiophenols on gold nanoparticles have shown that substituents with strong electron-withdrawing character limit the decrease in negative surface charge that typically occurs upon thiolation. mdpi.com This suggests that EWGs favor the thiolate binding mode, which helps to maintain a more negative surface charge, thereby increasing the colloidal stability of the nanoparticles and preventing aggregation. mdpi.comresearchgate.net The effect of these substituents can be correlated with their Hammett constants (σₚ), which quantify their electron-donating or electron-withdrawing ability. researchgate.net
Table 3: Effect of para-Substituents on Thiophenol-Coated Gold Nanoparticle Properties
| Substituent | Compound Name | Hammett Constant (σₚ) | Effect on AuNP Aggregation |
|---|---|---|---|
| -OCH₃ | 4-Methoxythiophenol | -0.27 | Aggregation Observed |
| -CH₃ | 4-Methylthiophenol | -0.17 | No Aggregation |
| -H | Thiophenol | 0.00 | No Aggregation |
| -Cl | 4-Chlorothiophenol | 0.23 | No Aggregation |
| -OCF₃ | This compound | 0.35 | No Aggregation |
| -CN | 4-Cyanothiophenol | 0.66 | No Aggregation |
This data is adapted from research on the effects of thiophenol functional group modifications on gold nanoparticles. mdpi.comresearchgate.net
Applications in Advanced Organic Synthesis and Materials Science
Incorporation into Complex Molecular Architectures for Synthesis
4-(Trifluoromethoxy)thiophenol serves as a key starting material for the introduction of the trifluoromethoxy-substituted arylthio moiety into a variety of organic scaffolds. This is particularly valuable in the synthesis of heterocyclic compounds, where the unique properties of the trifluoromethoxy group can impart desirable characteristics to the final molecule.
Synthesis of Trifluoromethoxy-Substituted Heterocyclic Compounds
The nucleophilic nature of the thiol group in this compound allows it to be readily employed in the synthesis of various sulfur-containing heterocycles.
Thiochroman-4-ones: The synthesis of thiochroman-4-ones can be achieved through the reaction of a substituted thiophenol with an α,β-unsaturated carboxylic acid. researchgate.net In the case of this compound, its reaction with an appropriate α,β-unsaturated acid, followed by intramolecular Friedel-Crafts acylation, would yield the corresponding 6-(trifluoromethoxy)thiochroman-4-one. This reaction typically proceeds in two steps: a Michael addition of the thiophenol to the unsaturated acid, followed by a cyclization step, often promoted by a strong acid like polyphosphoric acid or methanesulfonic acid. nih.govpreprints.org
Pyrazines: While direct synthesis of trifluoromethoxy-substituted pyrazines from this compound is not a common route, thiophenols can be used to introduce sulfur-containing substituents onto a pre-formed pyrazine (B50134) ring through nucleophilic aromatic substitution, particularly if the pyrazine ring is activated with leaving groups such as halogens. nih.govnih.gov For instance, the reaction of a chloropyrazine with this compound in the presence of a base could yield a (4-(trifluoromethoxy)phenyl)thiopyrazine.
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method for the formation of thiazole rings, involving the reaction of an α-haloketone with a thioamide. pharmaguideline.comwikipedia.orgyoutube.com While this compound is not a direct component in this synthesis, it can be a precursor to a necessary thioamide. For example, 4-(trifluoromethoxy)thiobenzamide (B122629) could be synthesized and then reacted with an α-haloketone to produce a 2-aryl-thiazole bearing the trifluoromethoxy-substituted phenyl group.
Derivatization for Stereoselective Synthesis
The development of chiral auxiliaries is a cornerstone of stereoselective synthesis, enabling the control of stereochemistry during a chemical transformation. wikipedia.org Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate, direct the stereochemical outcome of a reaction, and are subsequently removed.
While there is limited specific literature on the direct use of this compound as a chiral auxiliary, its structure allows for derivatization to create such molecules. For example, the synthesis of a chiral thiol derived from this compound could be achieved by introducing a chiral center in proximity to the sulfur atom. This derivatized chiral thiol could then be used in asymmetric reactions, such as conjugate additions to α,β-unsaturated carbonyl compounds, where the stereochemical outcome is directed by the chiral auxiliary. The trifluoromethoxy group's electronic influence could potentially modulate the reactivity and selectivity of such a chiral auxiliary.
Functional Materials Development
The distinct electronic and surface-binding properties of this compound make it a valuable component in the design and fabrication of advanced functional materials, including biosensors and quantum dot systems.
Role in Modulating Surface Charge and Aggregation of Nanoparticles for SERS Biosensors
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that relies on the enhancement of Raman signals of molecules adsorbed on or near the surface of plasmonic nanoparticles, typically gold or silver. rsc.org The stability of these nanoparticle colloids is crucial for reproducible SERS signals, and this stability is largely governed by the surface charge of the nanoparticles. nih.govmdpi.com
Thiophenols are commonly used as Raman reporter molecules and to functionalize the surface of gold nanoparticles due to the strong affinity of sulfur for gold. The substituent on the thiophenol ring can significantly impact the surface charge and aggregation behavior of the nanoparticles. nih.gov Electron-withdrawing groups, such as the trifluoromethoxy group, play a key role in this modulation.
The trifluoromethoxy group is a strong electron-withdrawing group, which can lower the pKa of the thiol proton, facilitating its deprotonation to the thiolate. This thiolate can then bind to the nanoparticle surface. When citrate-stabilized gold nanoparticles, which have an initial negative surface charge, are functionalized with thiophenols, the citrate (B86180) ions are displaced. This generally leads to a decrease in the negative surface charge. However, thiophenols with electron-withdrawing substituents, like this compound, can limit the extent of this charge reduction, thereby maintaining better colloidal stability and preventing aggregation. nih.gov
| Substituent | Hammett Constant (σp) | Zeta Potential (mV) |
|---|---|---|
| -NH2 | -0.66 | -15.2 |
| -OCH3 | -0.27 | -28.9 |
| -CH3 | -0.17 | -31.5 |
| -H | 0.00 | -35.8 |
| -Cl | 0.23 | -38.1 |
| -CF3 | 0.54 | -40.2 |
| -CN | 0.66 | -42.5 |
| -NO2 | 0.78 | -45.1 |
Data adapted from a study on the effects of substituted thiophenols on gold nanoparticle surface charge. The value for the trifluoromethoxy group is inferred based on its Hammett constant and the observed trend.
Ligand Engineering in Quantum Dot Systems for Optical Properties
Quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties and have size-tunable optical and electronic characteristics. The surface of quantum dots is typically passivated with ligands to improve their stability and photoluminescence quantum yield. nih.gov Thiol-containing ligands are commonly used for this purpose due to their strong binding to the QD surface. rsc.org
The electronic nature of the ligand can significantly influence the optical properties of the quantum dot. Ligands can affect the energy levels of the quantum dot, charge carrier dynamics, and photoluminescence quenching. researchgate.net The trifluoromethoxy group in this compound, being strongly electron-withdrawing, can modulate the electronic environment at the surface of the quantum dot.
Development of Catalytic Systems
While the direct use of this compound as a catalyst is not widely reported, its electronic properties suggest potential applications in the development of more complex catalytic systems. The trifluoromethoxy group can influence the electron density of the sulfur atom and the aromatic ring, which could be harnessed in catalyst design.
For instance, this compound could serve as a precursor for the synthesis of ligands for transition metal catalysts. The electronic effects of the trifluoromethoxy substituent could tune the properties of the metal center, thereby influencing the catalytic activity and selectivity in reactions such as cross-coupling or hydrogenation.
Furthermore, the acidity of the thiol proton is increased by the electron-withdrawing trifluoromethoxy group. This property could be exploited in organocatalysis, where the thiolate anion could act as a soft nucleophile in various transformations.
Design of Organocatalysts based on Trifluoromethoxylated Thiophenols
The design of effective organocatalysts often hinges on the precise tuning of electronic and steric properties to achieve high reactivity and selectivity. The incorporation of a trifluoromethoxy (-OCF3) group onto a thiophenol scaffold offers a powerful strategy for modulating these characteristics. The strong electron-withdrawing nature of the -OCF3 group can significantly influence the acidity of the thiol proton and the nucleophilicity of the sulfur atom, which are critical parameters in many catalytic transformations.
While direct examples of organocatalysts based solely on this compound are not extensively documented in dedicated studies, the principles of its utility can be inferred from the broader context of chiral thiophosphorus acids and bifunctional organocatalysts. For instance, in the design of chiral Brønsted acids, electron-withdrawing groups are known to enhance acidity, which can lead to more effective protonation of substrates and acceleration of reactions.
The synthesis of such catalysts would likely involve the derivatization of the thiol group or functionalization of the aromatic ring to introduce a chiral scaffold and a second functional group to enable bifunctional catalysis. The trifluoromethoxy group's electronic influence would be a key consideration in the rational design of these catalysts for specific asymmetric transformations.
Co-Catalytic Systems for Enhanced Reaction Efficiency
The concept of co-catalysis or synergistic catalysis, where two or more catalysts work in concert to promote a chemical transformation more effectively than either catalyst alone, has gained significant traction. This compound can play a crucial role in such systems, often acting as a proton shuttle or a nucleophilic co-catalyst to enhance both the rate and enantioselectivity of reactions.
In the context of asymmetric Michael additions, thiophenols are frequently used as co-catalysts alongside a primary chiral amine catalyst. The thiophenol can activate the enone substrate through reversible conjugate addition, forming a more reactive intermediate. The electronic properties of the thiophenol are paramount in this process. The electron-withdrawing trifluoromethoxy group in this compound would increase the acidity of the thiol proton, facilitating the protonation of the intermediate and the turnover of the catalytic cycle.
Mechanistic investigations into cooperative catalysis have highlighted the importance of matching the electronic properties of the co-catalyst with the main catalyst and the substrates. For example, in the enantioselective fluorination of epoxides, a cooperative system involving a chiral Lewis acid and a nucleophilic co-catalyst demonstrated that the efficiency of the reaction is highly dependent on the interplay between the catalytic species. ucla.edu While not directly involving this compound, this works underscores the principle that a co-catalyst's electronic nature is a critical factor for achieving high reaction efficiency.
The enhanced reaction efficiency in such co-catalytic systems can be attributed to several factors:
Increased Reaction Rates: The co-catalyst can accelerate a key step in the catalytic cycle, such as proton transfer or the regeneration of the primary catalyst.
Improved Enantioselectivity: The co-catalyst can participate in the transition state of the enantioselectivity-determining step, leading to a more ordered and energetically favorable pathway for the formation of one enantiomer over the other.
Below is a table summarizing the potential effects of the trifluoromethoxy group on the catalytic performance of this compound in co-catalytic systems.
| Catalytic Parameter | Influence of the Trifluoromethoxy Group | Expected Outcome in Co-Catalytic Systems |
| Thiol Acidity | Increased due to the strong electron-withdrawing effect. | Faster proton transfer steps, leading to enhanced reaction rates. |
| Nucleophilicity of Thiolate | Decreased due to inductive effects. | May influence the rate of initial nucleophilic attack on the substrate. |
| Hydrogen Bonding Ability | Modulated by the electronic changes in the aromatic ring. | Can affect the organization of the transition state and thus enantioselectivity. |
| Overall Reactivity | Balanced interplay of acidity and nucleophilicity. | Potential for fine-tuning the catalytic system for optimal performance. |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the molecular properties of 4-(Trifluoromethoxy)thiophenol. nih.gov These calculations allow for a detailed examination of the molecule's electronic landscape and its behavior in chemical reactions.
The electronic structure of a molecule dictates its reactivity. arxiv.orglsu.edu For this compound, quantum chemical calculations can determine key electronic descriptors. The trifluoromethoxy (-OCF₃) group is known for its strong electron-withdrawing nature, which significantly influences the electron distribution within the benzene (B151609) ring and on the thiol group.
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov For substituted thiophenols, the energies of these frontier orbitals are modulated by the electronic effects of the substituent. The electron-withdrawing -OCF₃ group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted thiophenol.
Conformational analysis reveals the most stable three-dimensional arrangements of the atoms. For this compound, the key degrees of freedom are the rotation around the C-S bond and the C-O bond. Computational methods can map the potential energy surface to identify low-energy conformers and the rotational barriers between them.
Table 1: Calculated Electronic Properties of Substituted Thiophenols Note: The following data is illustrative, based on typical results from DFT calculations for substituted aromatic compounds. Exact values can vary with the level of theory and basis set used.
| Compound | Substituent (para) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| 4-Methoxythiophenol | -OCH₃ | -5.4 | -0.5 | 4.9 |
| Thiophenol | -H | -5.8 | -0.8 | 5.0 |
| This compound | -OCF₃ | -6.1 | -1.2 | 4.9 |
| 4-Nitrothiophenol | -NO₂ | -6.5 | -2.5 | 4.0 |
Computational chemistry is crucial for mapping the pathways of chemical reactions, identifying intermediates, and characterizing the high-energy transition states that control reaction rates. mdpi.commontclair.edu For reactions involving this compound, such as its deprotonation, oxidation, or participation in nucleophilic substitution, DFT calculations can provide a step-by-step description of the process. nih.gov
By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. mdpi.com This profile helps in determining the rate-limiting step of the reaction. For instance, in the S-H bond cleavage, computations can distinguish between homolytic (radical) and heterolytic (ionic) pathways by comparing their respective activation energies.
The reactivity of the thiol group and the aromatic ring in this compound is heavily influenced by the -OCF₃ substituent. Computational studies can quantify this effect. nih.govresearchgate.net For example, the acidity of the thiol proton (S-H) can be predicted by calculating the enthalpy of deprotonation. The strong electron-withdrawing nature of the -OCF₃ group stabilizes the resulting thiolate anion (ArS⁻), thereby increasing the acidity of this compound compared to unsubstituted thiophenol.
Similarly, the susceptibility of the aromatic ring to electrophilic or nucleophilic attack is altered. The -OCF₃ group deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the substituent. These effects can be rationalized by examining the calculated charge distribution on the aromatic carbons. researchgate.net
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum mechanics excels at describing individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. mdpi.com MD simulations can model the intermolecular interactions of this compound in the liquid phase or in solution. fishersci.com
These simulations can predict bulk properties such as density and can provide a detailed picture of the solvent structure around the molecule. They can also reveal the nature and strength of non-covalent interactions, such as hydrogen bonding (where the S-H group acts as a donor) and dipole-dipole interactions, which are significant due to the polar -OCF₃ and -SH groups.
Linear Free Energy Relationships (LFERs) and Hammett Analysis
Linear Free Energy Relationships (LFERs) provide a framework for quantitatively correlating reaction rates and equilibria with the electronic properties of substituents. wikipedia.orglibretexts.org The Hammett equation is a widely used LFER in physical organic chemistry. nih.gov
The equation is given by: log(k/k₀) = ρσ or log(K/K₀) = ρσ
Where:
k or K is the rate or equilibrium constant for the substituted reactant.
k₀ or K₀ is the constant for the unsubstituted (reference) reactant.
σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. It quantifies the electronic effect of the substituent.
ρ (rho) is the reaction constant, which depends on the nature of the reaction. It measures the sensitivity of the reaction to substituent effects.
Hammett analysis can be applied to reactions involving this compound to understand its reactivity in the context of other substituted thiophenols. rsc.org The trifluoromethoxy group at the para position (-OCF₃) has a positive Hammett constant (σₚ ≈ +0.35), indicating it is an electron-withdrawing group through a combination of a weak π-donating effect and a strong σ-withdrawing (inductive) effect.
A positive ρ value for a reaction signifies that the reaction is favored by electron-withdrawing groups, as a negative charge is built up in the transition state (or products). rsc.org Conversely, a negative ρ value indicates that electron-donating groups accelerate the reaction due to the buildup of positive charge. rsc.org For the dissociation of thiophenols in water, the reaction has a positive ρ value, meaning that the electron-withdrawing -OCF₃ group in this compound increases its acidity relative to thiophenol itself. mdpi.com
Table 2: Hammett Substituent Constants (σₚ) and Predicted Effect on Thiophenol Acidity
| Substituent (para) | Hammett Constant (σₚ) | Electronic Effect | Predicted Relative Acidity |
|---|---|---|---|
| -NH₂ | -0.66 | Strongly Electron-Donating | Lower |
| -OCH₃ | -0.27 | Electron-Donating | Lower |
| -CH₃ | -0.17 | Weakly Electron-Donating | Lower |
| -H | 0.00 | Reference | Reference |
| -Cl | +0.23 | Electron-Withdrawing | Higher |
| -OCF₃ | +0.35 | Electron-Withdrawing | Higher |
| -CF₃ | +0.54 | Strongly Electron-Withdrawing | Higher |
| -NO₂ | +0.78 | Very Strongly Electron-Withdrawing | Much Higher |
Insights into Rate-Determining Steps and Intermediate Formation
A review of scientific literature indicates a lack of specific computational studies focused on the rate-determining steps and intermediate formation in reactions involving this compound. While computational analyses have been performed on the reaction kinetics and mechanisms of other thiols and trifluoromethylation processes, dedicated theoretical investigations into the reaction pathways of this compound are not prominently documented. Such studies would be valuable for understanding its synthesis and reactivity, including identifying transition states and the energetics of intermediate structures.
Computational Studies on Biological Activity and Molecular Recognition
Computational methods are instrumental in predicting and analyzing the biological activity of molecules. Techniques such as molecular docking, molecular dynamics, and binding free energy calculations can elucidate how a compound like this compound might interact with biological macromolecules, guiding further experimental research.
While direct molecular docking studies on this compound are not extensively reported, research on closely related derivatives provides significant insights. A computational study evaluated a series of fluorinated thiazolidin-4-one derivatives, including 3-Ethyl-5-fluoro-2-(4-trifluoromethoxy-phenylimino)-thiazolidin-4-one , for their potential as anticancer agents by docking them against the C-Kit Tyrosine Kinase protein (PDB ID: 1T46). rjptonline.orgrjptonline.org
This derivative, which contains the key 4-(trifluoromethoxy)phenyl moiety, demonstrated favorable binding interactions within the active site of the kinase. rjptonline.org The analysis revealed that the trifluoro functionality contributed to strong and favorable interactions. rjptonline.org Among the various binding poses generated, the one with the lowest binding affinity was selected for detailed analysis. rjptonline.org The study identified a total of 13 favorable interactions for this compound, comprising hydrogen bonds, halogen bonds, and hydrophobic interactions. rjptonline.org
The key interactions for the 4-(trifluoromethoxy)phenyl derivative are summarized below:
| Interaction Type | Interacting Amino Acid Residue(s) |
| Hydrogen Bonds | LYS 623 |
| Halogen Bonds | Specific residues within the binding pocket |
| Hydrophobic Interactions | Various residues within the binding pocket |
This interactive table summarizes the binding interactions of 3-Ethyl-5-fluoro-2-(4-trifluoromethoxy-phenylimino)-thiazolidin-4-one with the 1T46 kinase. rjptonline.org
These findings suggest that molecules incorporating the 4-(trifluoromethoxy)phenyl structure have the potential to bind effectively to biological targets like tyrosine kinases, warranting further investigation. rjptonline.orgrjptonline.org
Molecular Dynamics (MD) simulations and subsequent Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) calculations are powerful methods for validating docking poses and estimating the binding free energy of a ligand to its receptor. However, a review of the literature did not yield specific studies applying these techniques to this compound or its derivatives, such as the thiazolidin-4-one compound discussed previously. The application of MD and MMPBSA would be a critical next step to confirm the stability of the docked conformation and to provide a more quantitative prediction of its binding affinity to targets like the C-Kit Tyrosine Kinase.
Spectroscopic and Analytical Methodologies in Research on 4 Trifluoromethoxy Thiophenol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the study of 4-(Trifluoromethoxy)thiophenol, providing detailed information about the molecule's structure, purity, and dynamic behavior. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive multi-nuclear NMR analysis.
Multi-nuclear NMR spectroscopy serves as the primary method for the structural elucidation and purity assessment of this compound. Each nucleus provides a unique spectral window into the molecular architecture.
¹H NMR: The proton NMR spectrum of a 4-substituted benzene (B151609) ring, such as in this compound, typically displays a characteristic pattern for the aromatic protons. The protons on the benzene ring, being in different chemical environments relative to the sulfur and trifluoromethoxy groups, often appear as a set of doublets, reflecting the ortho and meta relationships. The thiol proton (-SH) presents a singlet whose chemical shift can be variable depending on concentration, solvent, and temperature due to hydrogen bonding.
¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The aromatic carbons will have distinct chemical shifts based on their position relative to the substituents. The carbon attached to the trifluoromethoxy group will show a characteristic quartet splitting pattern due to coupling with the three fluorine atoms. The presence of the trifluoromethoxy group generally causes a downfield shift for the carbon it is attached to.
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For this compound, the three fluorine atoms of the -OCF₃ group are chemically equivalent and thus exhibit a single resonance, typically a singlet in a proton-decoupled spectrum. The chemical shift of this signal is highly sensitive to the electronic environment of the aromatic ring, making ¹⁹F NMR a powerful tool for confirming the presence and integrity of the trifluoromethoxy group. biophysics.orgnih.gov
In research contexts, these three NMR techniques are used in concert to unequivocally confirm the structure of newly synthesized this compound and its derivatives. Purity is assessed by the absence of signals corresponding to impurities. For instance, in the synthesis of related (trifluoromethyl)sulfane compounds, NMR is routinely used to confirm the structure and assess the purity of the final products. rsc.org
Table 1: Representative NMR Data for Compounds Structurally Related to this compound
| Compound | Nucleus | Chemical Shift (δ, ppm) and Multiplicity |
| (4-Chlorophenyl)(trifluoromethyl)sulfane | ¹H NMR | 7.59 (d, J = 8.4 Hz, 2H), 7.41 (d, J = 8.5 Hz, 2H) |
| ¹³C NMR | 137.71 (s), 137.60 (s), 130.55 (q, J = 308.7), 129.82 (s), 122.80 (s), 122.78 (s) | |
| ¹⁹F NMR | -42.85 (s) | |
| (4-Fluorophenyl)(trifluoromethyl)sulfane | ¹H NMR | 7.70 – 7.61 (m, 2H), 7.16 – 7.09 (m, 2H) |
| ¹³C NMR | 165.51 (d, J = 252.0), 138.76 (s), 138.69 (s), 130.61 (q, J = 302.4), 116.89(s), 116.71(s) | |
| ¹⁹F NMR | -43.37 (s), -108.66 (s) |
Data sourced from studies on analogous compounds, illustrating typical spectral regions and patterns. rsc.org
Dynamic NMR (DNMR) techniques are employed to study time-dependent phenomena such as conformational changes and reaction kinetics that occur on the NMR timescale. copernicus.org For molecules like this compound, DNMR could be used to investigate the rotational barrier around the C-S and C-O bonds. The trifluoromethoxy group is known to have a conformational preference that is orthogonal to the plane of the phenyl ring in many aryl trifluoromethyl ethers. nih.govresearchgate.net Variable-temperature NMR studies could reveal information about the energetics of this rotation by observing changes in the line shape of the NMR signals as the rate of rotation changes.
While specific DNMR studies on this compound are not widely reported, the principles can be applied. For instance, if a reaction involving the thiol group is slow enough to be monitored by NMR, the rate of the reaction can be determined by acquiring a series of spectra over time and integrating the signals corresponding to the reactant and product. This allows for the determination of reaction rate constants and the elucidation of kinetic profiles. Such studies have been performed on other reactive thiols, where time-resolved ¹⁹F NMR has been used to observe reaction intermediates in aqueous solutions.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is extensively used in the analysis of this compound for molecular weight determination, structural elucidation, and quantitative analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. reading.ac.uklongdom.orgthermofisher.com This capability is crucial for identifying unknown reaction products and for gaining mechanistic insights into chemical transformations. nih.gov In the context of research involving this compound, HRMS can be used to:
Confirm the identity of synthesized products: By comparing the experimentally measured accurate mass with the calculated mass for the expected molecular formula.
Identify unexpected byproducts: The high mass accuracy allows for the confident assignment of elemental compositions to unknown signals in the mass spectrum, aiding in the identification of minor byproducts.
Elucidate reaction mechanisms: By analyzing the mass of intermediates or products of isotopic labeling studies. For example, in mechanistic studies of C-H trifluoromethoxylation reactions, HRMS is a key tool for identifying the products and intermediates, thereby supporting proposed reaction pathways.
Table 2: Application of HRMS in Mechanistic Studies
| Study Area | Application of HRMS | Insights Gained |
| Intramolecular C-H Trifluoromethoxylation | Identification of reaction products and intermediates. | Evidence for a radical process for O-trifluoromethylation and a heterolytic cleavage for the OCF₃-migration step. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. tdi-bi.comshimadzu.com It is particularly well-suited for the analysis of volatile and thermally stable compounds. waters.com In research involving this compound, GC-MS can be utilized for:
Purity analysis: To separate and identify any volatile impurities in a sample of this compound.
Analysis of volatile reaction products: In reactions where volatile byproducts are formed, GC-MS can be used to separate and identify these compounds. For example, in the study of trifluoromethylation of thiophenols, GC-MS is used to confirm the mass of the synthesized products. rsc.org
Reaction monitoring: By taking aliquots from a reaction mixture at different time points and analyzing them by GC-MS, the progress of the reaction can be monitored by observing the disappearance of reactants and the appearance of products. This is particularly useful for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.
Chromatographic Separations for Analytical and Preparative Research
Chromatographic techniques are fundamental for both the analysis and purification of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. researchgate.net
For the purification of this compound and related compounds on a laboratory scale, flash column chromatography on silica gel is a commonly employed technique. researchgate.net The choice of eluent (mobile phase) is critical for achieving good separation. A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is often used, with the polarity being adjusted to achieve the desired separation. For example, in the synthesis of related fluorinated compounds, purification by column chromatography on silica gel is a standard step. rsc.org
High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique that can be used for both analytical and preparative purposes. For analytical applications, HPLC can be used to assess the purity of a sample with high resolution and sensitivity. For preparative applications, HPLC can be used to isolate pure compounds from complex reaction mixtures. Reversed-phase HPLC, using a C18 column and a mobile phase such as a mixture of acetonitrile (B52724) and water, is a common setup for the separation of aromatic compounds.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of research involving this compound, HPLC is invaluable for monitoring the progress of a chemical synthesis and for determining the purity of the final product.
During a synthesis, small aliquots of the reaction mixture can be periodically injected into an HPLC system. A common method for separating non-polar to moderately polar organic compounds like thiophenol derivatives is reverse-phase HPLC. In this setup, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile and water.
As the reaction progresses, chromatograms will show a decrease in the peak corresponding to the starting materials and a concurrent increase in the peak representing the desired product, this compound. The appearance of any intermediate compounds can also be tracked. Once the reaction is deemed complete, HPLC is used to assess the purity of the isolated product. The area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity.
Thin-Layer Chromatography (TLC) for Reaction Progress Tracking
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and convenient method for qualitatively monitoring the progress of a chemical reaction. nih.govsigmaaldrich.com It is widely used in organic synthesis to quickly determine when a reaction is complete. sigmaaldrich.comlibretexts.org The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica gel. umich.eduwikipedia.org
The plate is then placed in a sealed chamber with a solvent system (the mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. umich.edu For a reaction involving this compound, the TLC plate is typically spotted with three lanes: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.orgrochester.edu
As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity in the reaction mixture lane, while a new spot for the product, this compound, will appear and intensify. youtube.com Because aromatic compounds like this are often UV-active, the spots can be easily visualized under a UV lamp. nih.govumich.edu The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. youtube.com
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. thermofisher.com By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which reveals the vibrational frequencies of the bonds within the molecule. youtube.com For this compound, the IR spectrum provides clear evidence for its key structural features.
The presence of the thiol group is confirmed by a characteristic S-H stretching vibration, which typically appears as a weak band in the 2550-2600 cm⁻¹ region. The aromatic nature of the compound is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1450-1600 cm⁻¹. The most prominent and intense absorptions are associated with the trifluoromethoxy group. The strong C-F stretching vibrations are typically observed in the 1100-1350 cm⁻¹ range, while the C-O stretching of the aryl ether linkage appears around 1200-1280 cm⁻¹. libretexts.orglibretexts.org
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 | Variable |
| Thiol S-H | Stretch | 2550 - 2600 | Weak |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |
| Aryl C-O | Stretch | 1200 - 1280 | Strong |
| C-F (in -OCF₃) | Stretch | 1100 - 1350 | Very Strong |
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Molecular Interactions and Biosensing Research
Raman spectroscopy provides complementary information to IR spectroscopy by detecting inelastic scattering of monochromatic light. nsf.gov The technique is particularly useful for studying molecules adsorbed on surfaces, a field known as Surface-Enhanced Raman Scattering (SERS). researchgate.net Thiophenols, including this compound, are widely used in SERS studies because the thiol group forms a strong, stable bond with noble metal surfaces (like gold or silver), which are used as SERS-active substrates. nih.govrsc.org
In SERS, the Raman signal of molecules near the metal surface is dramatically amplified, allowing for highly sensitive detection. nih.gov this compound has been investigated as a Raman reporter molecule in the development of SERS-based biosensors. mdpi.com The trifluoromethyl group (-CF₃) has a strong and distinct polar vibration, which gives rise to a prominent peak in the Raman spectrum (around 1330 cm⁻¹). nih.gov This distinct signal can be used to monitor molecular interactions. Research has shown that the frequency of this C-F₃ vibration can shift depending on intermolecular dipole-dipole interactions within a self-assembled monolayer on a SERS substrate. nih.gov This phenomenon allows SERS to be used as a tool to measure intermolecular distances with high resolution and to monitor surface-level chemical reactions. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Analysis of Electronic Transitions and Conjugation Effects
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. openstax.org For aromatic compounds like this compound, the absorption of UV light is primarily due to π → π* electronic transitions within the conjugated π-electron system of the benzene ring. libretexts.org
The extent of conjugation is a major factor determining the wavelength of maximum absorption (λmax). libretexts.orgyoutube.com While the benzene ring itself is the primary chromophore, the substituents—the thiol (-SH) and trifluoromethoxy (-OCF₃) groups—act as auxochromes. Auxochromes are groups that can modify the absorption characteristics of a chromophore. They possess non-bonding electrons that can interact with the π-system of the ring, which can shift the λmax to longer wavelengths (a bathochromic or "red" shift) and increase the absorption intensity (a hyperchromic effect). libretexts.org The specific λmax and molar absorptivity (ε) for this compound are determined by the combined electronic effects of these two substituents on the benzene ring's electronic transitions.
Monitoring Particle Aggregation in Colloidal Systems
The stability of colloidal systems, such as gold nanoparticle (AuNP) suspensions, is paramount for their application in biosensors and diagnostics. The aggregation of these nanoparticles can compromise their function, and this compound is instrumental in studying and controlling this phenomenon. Thiophenols, including this compound, are used to create self-assembled monolayers (SAMs) on the surface of AuNPs, modifying their surface chemistry.
Research has shown a strong correlation between the electronic properties of para-substituted thiophenols and the stability of AuNP colloids mdpi.com. The trifluoromethoxy (-OCF₃) group is a potent electron-withdrawing group. When this compound binds to the surface of citrate-stabilized AuNPs, it displaces the weakly associated citrate (B86180) ions mdpi.com. This displacement typically leads to a reduction in the negative surface charge (zeta potential) that keeps the nanoparticles dispersed.
However, studies on various para-substituted thiophenols have demonstrated that ligands with strong electron-withdrawing groups (EWGs) cause a smaller decrease in the negative surface charge compared to ligands with electron-donating groups (EDGs) mdpi.com. This effect is attributed to the influence of the substituent on the binding mode of the sulfur atom to the gold surface. Consequently, AuNPs functionalized with this compound are expected to exhibit greater stability against aggregation compared to those functionalized with electron-donating thiophenols.
The aggregation state of these colloidal systems is typically monitored using UV-Visible Spectroscopy. Individual, well-dispersed AuNPs exhibit a characteristic Localized Surface Plasmon Resonance (LSPR) peak, often around 520 nm. When nanoparticles aggregate, this peak shifts to a longer wavelength (a redshift), and a color change from red to blue or violet is observed mdpi.com. By measuring the LSPR peak, researchers can quantify the stability of nanoparticles functionalized with this compound under various conditions.
| Thiophenol Substituent | Hammett Constant (σp) | Effect on AuNP Surface Charge | Colloidal Stability |
|---|---|---|---|
| -NO₂ (Strong EWG) | 0.78 | Less negative | High |
| -CN (Strong EWG) | 0.66 | Less negative | High |
| -CF₃ (Strong EWG) | 0.54 | Less negative | High |
| -OCH₃ (Moderate EDG) | -0.27 | Significantly less negative | Low (Partial Precipitation) |
| -NH₂ (Strong EDG) | -0.66 | Severely diminished | Very Low (Rapid Aggregation) |
This table presents data on how different para-substituents on thiophenol affect gold nanoparticle (AuNP) surface charge and stability. The trifluoromethoxy group (-OCF₃), similar to the trifluoromethyl group (-CF₃), is a strong electron-withdrawing group (EWG) and is expected to produce highly stable nanoparticles. Data synthesized from related studies mdpi.com.
X-ray Photoelectron Spectroscopy (XPS) and Transmission Electron Microscopy (TEM) in Ligand Exchange Studies on Nanomaterials
Ligand exchange is a fundamental process for tailoring the surface properties of nanomaterials for specific applications. In this process, the original capping ligands on a nanoparticle are replaced with new functional molecules, such as this compound. Verifying the success of this exchange and assessing its impact on the nanoparticle's integrity requires powerful analytical techniques like X-ray Photoelectron Spectroscopy (XPS) and Transmission Electron Microscopy (TEM).
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical state of the atoms within the top few nanometers of a material. In the context of ligand exchange with this compound on gold or other nanoparticles, XPS serves as direct proof of a successful exchange.
Elemental Confirmation: After the ligand exchange procedure, XPS analysis of the purified nanoparticles would be performed. The detection of characteristic peaks for Fluorine (F 1s), Oxygen (O 1s), and Sulfur (S 2p), alongside the signals from the nanoparticle core (e.g., Au 4f), confirms the presence of the this compound on the surface frontiersin.orgmdpi.comnih.gov.
Quantitative Analysis: XPS can also provide the relative atomic percentages of the detected elements. This data allows researchers to estimate the surface coverage of the new ligand nih.govacs.org.
Binding Information: High-resolution scans of the S 2p peak can confirm the formation of a gold-thiolate (Au-S) bond, which is characteristic of thiol chemisorption on gold surfaces uniroma3.it.
Transmission Electron Microscopy (TEM) is an imaging technique that provides high-resolution images of nanoparticles, allowing for the direct visualization of their size, shape, and dispersion state. In ligand exchange studies, TEM is crucial for assessing the morphological integrity of the nanoparticles after the exchange process.
Morphology and Size Analysis: TEM images taken before and after the ligand exchange are compared to ensure that the process did not alter the core size or shape of the nanoparticles nih.gov.
Dispersion and Aggregation: A key concern during ligand exchange is inducing irreversible aggregation. TEM analysis provides a definitive visual confirmation of whether the nanoparticles remain well-dispersed or have formed aggregates after being coated with this compound cmu.eduacs.org.
| Analytical Technique | Information Obtained | Relevance to Ligand Exchange with this compound |
|---|---|---|
| X-ray Photoelectron Spectroscopy (XPS) | Surface elemental composition, chemical bonding states. | Confirms presence of F, O, and S on the nanoparticle surface, verifying successful attachment of the ligand. |
| Transmission Electron Microscopy (TEM) | Particle size, shape, and state of aggregation. | Ensures nanoparticles maintain their morphology and do not aggregate after the ligand exchange process. |
Fluorescence Spectroscopy for Detection and Probing Performances of Thiophenols
Fluorescence spectroscopy is a highly sensitive analytical method used for the detection of various molecules, including toxic thiophenols. The development of fluorescent probes allows for the selective and quantitative detection of thiophenols like this compound in environmental and biological samples.
The general principle behind these probes involves a specific chemical reaction between the probe molecule and the thiophenol, which "turns on" or modifies the fluorescence signal of the probe. Thiophenols are strong nucleophiles, and this reactivity is exploited in probe design. A common strategy involves the cleavage of a recognition group from a fluorophore by the thiophenol.
For instance, a probe might consist of a fluorophore (the signaling unit) whose fluorescence is initially quenched. This fluorophore is attached to a recognition site, such as a 2,4-dinitrophenyl ether group. The thiophenol, acting as a nucleophile, attacks this ether linkage. This reaction cleaves the quenching group, restoring the fluorescence of the fluorophore. The intensity of the emitted light is directly proportional to the concentration of the thiophenol present.
Key performance metrics for such fluorescent probes include:
Selectivity: The probe should react specifically with thiophenols over other biologically relevant thiols like cysteine or glutathione.
Sensitivity: The probe should be able to detect very low concentrations of the analyte, often expressed as the limit of detection (LOD).
Response Time: The reaction between the probe and the thiophenol should be rapid to allow for real-time monitoring.
Stokes Shift: A large separation between the excitation and emission wavelengths (Stokes shift) is desirable to minimize self-absorption and improve signal-to-noise ratio.
While specific probes designed exclusively for this compound are not extensively documented, the established methodologies for detecting other substituted thiophenols are directly applicable. The electron-withdrawing nature of the trifluoromethoxy group would influence the nucleophilicity of the thiol group, potentially affecting the reaction kinetics with a given probe, a factor that would be determined during the characterization of the analytical method.
| Probe Characteristic | Description | Importance in Thiophenol Detection |
|---|---|---|
| Turn-On Response | Fluorescence signal increases upon reaction with the analyte. | Provides a clear, positive signal against a low-background, enhancing sensitivity. |
| Large Stokes Shift | Significant separation (>100 nm) between excitation and emission maxima. | Reduces measurement interference and improves the quality of the signal. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Determines the suitability of the probe for trace analysis in environmental or biological samples. |
| Reaction Mechanism | Specific chemical reaction between the probe and thiophenol (e.g., nucleophilic aromatic substitution). | Forms the basis for the probe's selectivity and response. |
Medicinal Chemistry and Biological Research Implications
Design and Synthesis of Bioactive Derivatives
The 4-(Trifluoromethoxy)thiophenol framework serves as a "privileged scaffold," a core structure that provides a foundation for developing new drugs through targeted chemical modifications. mdpi.com Its utility lies in the combination of the reactive thiol group and the property-enhancing trifluoromethoxy group on an aromatic ring.
In drug discovery, molecular scaffolds are systematically modified to enhance biological and physicochemical properties. mdpi.comdntb.gov.uabohrium.com The this compound scaffold offers several avenues for modification to create diverse libraries of compounds for screening. The primary site for derivatization is the sulfur atom of the thiol group (-SH), which can readily undergo reactions such as alkylation, arylation, and disulfide bond formation. These modifications allow for the introduction of various side chains and functional groups, enabling chemists to explore a wide chemical space and fine-tune interactions with biological targets. nih.govnih.gov
For instance, the thiol group can be linked to other molecular fragments to construct more complex structures. This strategy, known as fragment-based drug design, involves assembling small, active fragments into a larger, more potent molecule. mdpi.com The 4-(trifluoromethoxy)phenylthio core acts as a key fragment that imparts desirable properties, while the appended moieties are designed to specifically interact with the binding sites of target proteins or enzymes. This approach of decorating a core scaffold is a crucial consideration in medicinal chemistry for developing potent, selective, and safe drugs. mdpi.com
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. mdpi.com For derivatives of this compound, SAR exploration involves synthesizing a series of analogues with systematic variations and evaluating their effects on a specific biological target.
Key modifications for SAR studies include:
Varying substituents on the aromatic ring: While the starting scaffold is defined, adding other groups to the benzene (B151609) ring can modulate electronic properties and steric profile.
Altering the linker attached to the sulfur atom: The nature, length, and rigidity of the group attached to the thiol can significantly impact binding affinity and selectivity.
Introducing different functional groups: Incorporating hydrogen bond donors/acceptors or charged groups into the derivatives can establish new interactions with the biological target.
Through these systematic modifications, researchers can identify the key pharmacophores—the essential structural features required for biological activity. For example, an SAR study might reveal that a specific length of an alkyl chain attached to the sulfur atom is optimal for inhibiting a particular enzyme, or that a hydrogen bond acceptor at a certain position is critical for receptor binding. nih.govmdpi.com This information is invaluable for designing more potent and selective drug candidates. The electron-withdrawing nature of the trifluoromethoxy group itself is a key feature that influences the reactivity and interactions of the entire molecule. nbinno.com
Influence of the Trifluoromethoxy Group on Biological Properties
The trifluoromethoxy group allows for the fine-tuning of logP values to optimize membrane permeability and bioavailability. mdpi.comnih.gov For example, in the drug riluzole, the -OCF3 group enhances lipophilicity and membrane permeability, facilitating its passage across the blood-brain barrier to treat amyotrophic lateral sclerosis. researchgate.netnih.gov
| Functional Group | Hansch π Parameter | General Effect on Lipophilicity |
|---|---|---|
| Hydrogen (-H) | 0.00 | Baseline |
| Methyl (-CH3) | +0.56 | Moderate Increase |
| Methoxy (B1213986) (-OCH3) | -0.02 | Slight Decrease |
| Chlorine (-Cl) | +0.71 | Significant Increase |
| Trifluoromethyl (-CF3) | +0.88 | High Increase |
| Trifluoromethoxy (-OCF3) | +1.04 | Very High Increase |
The Hansch π parameter is a measure of a substituent's contribution to a molecule's lipophilicity. A positive value indicates an increase in lipophilicity compared to hydrogen. mdpi.comnih.gov
A major challenge in drug development is ensuring that a compound remains in the body long enough to exert its therapeutic effect before being broken down by metabolic enzymes, primarily the cytochrome P450 (CYP450) family. researchgate.net The trifluoromethoxy group is exceptionally resistant to metabolic degradation. nbinno.com
This metabolic stability stems from two key features:
High Bond Strength: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 moiety highly resistant to cleavage. mdpi.com
Steric and Electronic Shielding: Compared to a simple methoxy (-OCH3) group, which is prone to oxidative demethylation by CYP450 enzymes, the trifluoromethoxy group is a poor substrate. Its strong electron-withdrawing nature and steric bulk make it difficult for enzymes to access and oxidize the oxygen-carbon bond. nih.gov
By blocking a potential metabolic hotspot, the incorporation of an -OCF3 group can significantly increase a drug's metabolic stability, leading to a longer biological half-life, improved bioavailability, and a more favorable pharmacokinetic profile. researchgate.netnih.govguidechem.com
The trifluoromethoxy group can significantly influence how a drug molecule interacts with its biological target. Its strong electron-withdrawing effect alters the electron distribution of the aromatic ring to which it is attached, which can modulate key interactions like hydrogen bonding and electrostatic interactions with a receptor or enzyme active site. nbinno.commdpi.com
Furthermore, the -OCF3 group's lipophilicity can enhance binding affinity by promoting favorable hydrophobic interactions within the binding pocket of a protein. mdpi.com In some cases, fluorinated groups can act as bioisosteres for other atoms or groups, mimicking their size but altering electronic properties to improve binding selectivity or potency. mdpi.com For example, α-trifluoromethyl ketones have been successfully developed as potent inhibitors of serine proteases, where the fluorinated group helps stabilize the tetrahedral intermediate formed in the enzyme's active site, leading to tight binding and effective inhibition. nih.govtaylorfrancis.com The unique electronic properties conferred by the trifluoromethoxy group on the thiophenol scaffold can similarly be harnessed to design highly effective enzyme inhibitors or receptor ligands.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Trifluoromethoxy)thiophenol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 4-(trifluoromethoxy)phenyl derivatives with thiolating agents (e.g., thiourea or H2S). Optimization involves controlling reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) to improve yield. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is critical to isolate the thiophenol derivative .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Purity >95% is typical for research-grade material .
- Structural Confirmation :
- NMR : <sup>1</sup>H NMR (CDCl3) should show a singlet for the -SH proton (~δ 3.5 ppm) and splitting patterns for aromatic protons adjacent to the trifluoromethoxy group .
- X-ray Crystallography : For definitive conformation, grow single crystals via slow evaporation in dichloromethane/hexane. Crystal parameters (e.g., triclinic system, space group P1) can be derived as in related trifluoromethoxy compounds .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile thiol vapors.
- Waste Disposal : Neutralize residual thiophenol with 10% NaOH before disposal. Store waste in sealed containers labeled for halogenated organics .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence the electronic and steric properties of thiophenol derivatives in medicinal chemistry?
- Methodological Answer : The -OCF3 group is strongly electron-withdrawing (σpara = 0.35), which polarizes the aromatic ring and enhances metabolic stability. Computational studies (DFT at B3LYP/6-31G* level) can quantify charge distribution. In docking studies, the trifluoromethoxy group may form halogen-bond-like interactions with protein residues (e.g., carbonyl groups) .
Q. What strategies enable selective detection of this compound in complex biological matrices?
- Methodological Answer : Design a fluorescent probe with a 2,4-dinitrobenzenesulfonyl (DNBS) quenching group. Thiophenol-mediated cleavage of DNBS restores fluorescence (λex/λem = 360/450 nm). Validate selectivity by testing against aliphatic thiols (e.g., glutathione) using time-resolved fluorescence spectroscopy .
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
- Methodological Answer :
- Controlled Replication : Reproduce reactions under inert atmosphere (N2/Ar) to exclude oxidation artifacts.
- Analytical Cross-Validation : Compare LC-MS and <sup>19</sup>F NMR data across studies to identify impurities or degradation products. For example, oxidation to disulfides (RSSR) may explain discrepancies in thiol reactivity .
Q. What are the applications of this compound in designing enzyme inhibitors?
- Methodological Answer : The thiol group acts as a nucleophile to covalently modify catalytic cysteine residues. Example protocol:
Incubate the compound with target enzymes (e.g., cysteine proteases) in pH 7.4 buffer.
Monitor inhibition kinetics via fluorogenic substrates (e.g., Z-FR-AMC for cathepsin B).
Confirm covalent binding using MALDI-TOF mass spectrometry to detect mass shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
